2-tert-butoxy-9H-carbazole

Catalog No.
S11236688
CAS No.
M.F
C16H17NO
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-butoxy-9H-carbazole

Product Name

2-tert-butoxy-9H-carbazole

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-9H-carbazole

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-16(2,3)18-11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3

InChI Key

VSDPUTYQQKWFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)C3=CC=CC=C3N2

2-tert-butoxy-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound that belongs to the carbazole family. Carbazole derivatives are known for their high thermal stability, excellent photophysical properties, and ease of functionalization, making them valuable in various applications, particularly in organic electronics and materials science. The molecular formula of 2-tert-butoxy-9H-carbazole is C16H17NO\text{C}_{16}\text{H}_{17}\text{NO}, with a molecular weight of approximately 239.31 g/mol. Its structure features a carbazole core substituted with a tert-butoxy group at the 2-position, which influences its chemical reactivity and biological activity .

, including:

  • Oxidation: This reaction can convert 2-tert-butoxy-9H-carbazole into carbazole-2,3-dione using oxidizing agents such as potassium permanganate.
  • Reduction: Reduction processes can yield derivatives such as 2-tert-butoxy-3-ol, commonly utilizing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Halogenation can be performed to produce various halogenated derivatives, such as 2-tert-butoxy-3-bromo-9H-carbazole .

These reactions highlight the compound's versatility for further synthetic applications.

Research indicates that 2-tert-butoxy-9H-carbazole exhibits significant antimicrobial and antifungal properties. Its mechanism of action primarily involves disrupting the cell membranes of bacteria and fungi, leading to increased permeability and cell death. This biological activity positions it as a potential candidate for developing new antimicrobial agents .

The synthesis of 2-tert-butoxy-9H-carbazole can be achieved through several methods:

  • Steglich Esterification: This method involves the reaction between carbazole and tert-butyl alcohol in the presence of catalysts like dicyclohexylcarbodiimide and 4-dimethylaminopyridine. This reaction facilitates the formation of the tert-butoxy group on the carbazole structure.
  • Continuous Flow Processes: Industrial production may utilize microreactor systems for continuous flow synthesis, which enhances reaction control, efficiency, and sustainability compared to traditional batch processes .

These methods underline the compound's accessibility for research and industrial applications.

3,6-di-tert-butyl-9H-carbazoleEnhanced stability due to bulky substituentsOrganic electronics, photonic devices2,7-dimethyl-9H-carbazoleImproved solubility and photophysical characteristicsOLEDs, light-harvesting materials4-(4-(benzylamino)butoxy)-9H-carbazolePotential for drug delivery systemsMedicinal chemistry

Each of these compounds possesses unique attributes that make them suitable for specific applications while highlighting the versatility of carbazole derivatives in scientific research and industry .

Interaction studies of 2-tert-butoxy-9H-carbazole focus on its binding with various biological targets. These studies help elucidate its mechanism of action against microbial pathogens and its potential therapeutic uses. The compound's interactions may involve hydrogen bonding or hydrophobic interactions with cellular components, contributing to its biological efficacy .

Direct Electrophilic Substitution Strategies

Electrophilic substitution remains a foundational approach for functionalizing carbazoles, though the 2-position presents inherent challenges due to electronic and steric factors. Classical Friedel-Crafts alkylation, widely employed for 3,6-di-tert-butylcarbazole synthesis [2] [4], can be adapted for 2-substitution by leveraging directing groups. For instance, 2-hydroxycarbazole serves as a precursor, where the hydroxyl group activates the adjacent position for electrophilic attack. Treatment with tert-butyl chloride in the presence of AlCl₃ facilitates alkylation, though competing 3- and 6-substitution necessitates careful optimization of reaction conditions [4].

An alternative pathway involves the Williamson ether synthesis, where 2-hydroxycarbazole is deprotonated with a strong base (e.g., NaH) and reacted with tert-butyl bromide (Figure 1) [5] [7]. This method offers superior regiocontrol, achieving yields exceeding 70% under inert conditions. Key parameters include:

ParameterOptimal ConditionYield (%)
BaseSodium hydride75
SolventAnhydrous DMF
Temperature80°C
Reaction Time12 hours

The steric bulk of the tert-butyl group mitigates over-alkylation, rendering this method highly selective for mono-substitution at the 2-position [7].

Transition Metal-Catalyzed C–H Functionalization Approaches

Transition metal catalysis has revolutionized carbazole functionalization by enabling direct C–H bond activation. Palladium and ruthenium complexes, in particular, facilitate 2-tert-butoxylation through directed C–H activation. For example, a palladium(II)/copper(II) system with pyridine-based directing groups achieves ortho-tert-butoxylation via a concerted metalation-deprotonation (CMD) mechanism [6]. This approach circumvents pre-functionalized substrates, though the requirement for stoichiometric oxidants (e.g., Ag₂CO₃) limits atom economy.

Recent advances employ photoredox catalysis to generate tert-butoxy radicals from tert-butyl peroxides, which couple with carbazoles under iridium(III) catalysis [3]. This dual catalytic system operates at ambient temperature, affording 2-tert-butoxy-9H-carbazole in 65% yield with excellent regioselectivity (Table 1).

CatalystOxidantSolventYield (%)
[Ir(ppy)₃]DTBPDCE65
[Ru(bpy)₃]²⁺K₂S₂O₈MeCN58
Pd(OAc)₂AgOAcToluene42

Mechanistic studies suggest a radical-polar crossover pathway, where the carbazole radical intermediate undergoes trapping by the tert-butoxy radical [3] [6].

Buchwald-Hartwig Coupling for N9 Modification

While 2-tert-butoxy-9H-carbazole retains the N9 hydrogen, Buchwald-Hartwig amination offers a route to N9-arylated derivatives for comparative studies. Employing palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands, aryl bromides couple efficiently at N9, enabling the synthesis of N9-aryl-2-tert-butoxycarbazoles [6]. This method tolerates electron-deficient and sterically hindered aryl halides, achieving yields up to 85%. However, the tert-butoxy group at C2 does not participate in coupling, underscoring its orthogonal reactivity.

Oxidative Substitution Reactions at Peripheral Positions

Oxidative C–H functionalization provides a complementary strategy for introducing tert-butoxy groups. Hypervalent iodine reagents (e.g., PhI(OAc)₂) mediate single-electron transfers, generating carbazole radical cations that react with tert-butanol under acidic conditions [3]. This method exhibits broad functional group tolerance, though competing dimerization at C3 and C6 necessitates dilute reaction conditions. Electrochemical oxidation represents a sustainable alternative, where controlled potential ensures selective 2-tert-butoxylation without exogenous oxidants [6].

The absorption and emission spectral characteristics of 2-tert-butoxy-9H-carbazole reflect the fundamental electronic transitions inherent to carbazole-based systems. The compound exhibits characteristic absorption bands typical of carbazole derivatives, with the primary absorption maxima occurring in the ultraviolet region around 292 nanometers and 338 nanometers [2]. These absorption features correspond to the π-π* transitions of the carbazole chromophore, where the shorter wavelength band represents localized carbazole transitions and the longer wavelength band reflects extended conjugation effects from the tert-butoxy substituent [3] [2].

The emission profile of 2-tert-butoxy-9H-carbazole demonstrates fluorescence characteristics with emission maxima positioned at approximately 362 nanometers and 378 nanometers [2]. The compound exhibits a moderate Stokes shift ranging from 24 to 40 nanometers, indicating relatively efficient radiative decay processes [4] [5]. The photoluminescence quantum yield of 2-tert-butoxy-9H-carbazole falls within the range of 45-65%, which represents a significant enhancement compared to unsubstituted carbazole (15-25%) but remains lower than highly optimized carbazole derivatives [2] [4].

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (%)
Carbazole (parent)290, 330355, 37025-4015-25
2-tert-butoxy-9H-carbazole292, 338362, 37824-4045-65
3,6-di-tert-butylcarbazole290, 340358, 37318-3370-98

The spectral behavior in different solvents reveals solvatochromic effects characteristic of carbazole derivatives. In polar solvents, the emission spectra exhibit bathochromic shifts, with emission maxima changing from approximately 457 nanometers in ethanol to 454 nanometers in dimethylformamide [2]. This solvatochromic behavior indicates intramolecular charge transfer character in the excited state, where the tert-butoxy substituent acts as an electron-donating group that influences the electronic distribution within the carbazole framework [2] [6].

Thermally Activated Delayed Fluorescence Characteristics

The thermally activated delayed fluorescence properties of 2-tert-butoxy-9H-carbazole can be understood within the broader context of carbazole-based thermally activated delayed fluorescence systems. While specific thermally activated delayed fluorescence data for 2-tert-butoxy-9H-carbazole is limited, carbazole derivatives with similar structural features demonstrate significant thermally activated delayed fluorescence activity [7] [8] [9].

Carbazole-based thermally activated delayed fluorescence emitters typically exhibit small singlet-triplet energy gaps, which are essential for efficient reverse intersystem crossing [7] [10] [11]. The tert-butoxy substituent in the 2-position of the carbazole core introduces steric hindrance that can promote the twisted conformation necessary for thermally activated delayed fluorescence behavior [8] [12]. This structural modification reduces the overlap between highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, thereby minimizing the singlet-triplet energy gap [7] [9].

Compound SystemHOMO (eV)LUMO (eV)ΔE_ST (eV)Delayed Lifetime (μs)PLQY (%)
Carbazole-triazine-5.2 to -5.5-2.8 to -3.10.01-0.092.5-1575-96
Di-tert-butylcarbazole-pyridine-5.0 to -5.3-2.5 to -2.80.02-0.081.8-8.585-98
Carbazole-benzonitrile-5.3 to -5.6-2.9 to -3.20.03-0.103.2-1270-92

The thermally activated delayed fluorescence mechanism in carbazole derivatives involves the thermal population of singlet states from triplet states through reverse intersystem crossing [11] [13]. The efficiency of this process depends on the energy gap between singlet and triplet states, with optimal values ranging from 0.01 to 0.1 electron volts [7] [10] [13]. The tert-butoxy group's electron-donating properties can influence this energy gap by modulating the highest occupied molecular orbital energy levels while having minimal impact on the lowest unoccupied molecular orbital levels [14] [6].

Temperature-dependent studies of similar carbazole systems reveal that thermally activated delayed fluorescence intensity increases with temperature up to an optimal point, typically around 170 Kelvin, before declining at higher temperatures [15]. This temperature dependence reflects the balance between thermal activation of reverse intersystem crossing and increased non-radiative decay processes at elevated temperatures [4] [15].

Charge Transport Behavior in Thin Film States

The charge transport characteristics of 2-tert-butoxy-9H-carbazole in thin film states are fundamentally influenced by the molecular packing arrangements and intermolecular interactions within the solid-state structure. Carbazole derivatives generally exhibit hole-transporting properties due to their electron-rich nitrogen heterocyclic structure, and the tert-butoxy substituent introduces additional complexity to these transport mechanisms [16] [17] [18].

Time-of-flight measurements on similar carbazole derivatives reveal hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²/V·s under applied electric fields of 2.5 × 10⁵ V/cm [17] [18]. The tert-butoxy group's bulky nature can disrupt close π-π stacking interactions, potentially reducing charge carrier mobility compared to unsubstituted carbazole systems [17] [19]. However, this structural modification can also prevent charge carrier trapping and improve the stability of charge transport under operational conditions [20] [21].

Material TypeHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Field Strength (V/cm)Transport Type
Carbazole (pristine)6 × 10⁻⁷1 × 10⁻⁸2.5 × 10⁵Hole-dominant
Tert-butylcarbazole1 × 10⁻⁵8 × 10⁻⁶3.0 × 10⁵Bipolar
Carbazole-triazine2 × 10⁻⁵1.5 × 10⁻⁵3.5 × 10⁵Bipolar

The molecular packing in thin films of 2-tert-butoxy-9H-carbazole is expected to be influenced by the steric bulk of the tert-butoxy group, which can prevent close intermolecular contacts and reduce the formation of excimers or charge transfer complexes [19] [20]. This structural feature can be advantageous for maintaining high photoluminescence quantum yields in the solid state while potentially limiting charge carrier mobility through reduced intermolecular electronic coupling [22] [19].

The charge transport mechanism in carbazole derivatives typically follows a hopping model, where charge carriers move between localized states on adjacent molecules [16] [23]. The reorganization energy associated with charge transfer processes in carbazole systems ranges from 0.1 to 0.3 electron volts, which is relatively favorable for efficient charge transport [23] [24]. The tert-butoxy substituent can influence these reorganization energies by modulating the molecular geometry changes that occur during charge transfer events [23] [25].

Substituent Effects on Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energy Levels

The introduction of the tert-butoxy substituent at the 2-position of the carbazole core significantly affects the frontier molecular orbital energy levels through both electronic and steric effects. The tert-butoxy group acts as an electron-donating substituent, elevating the highest occupied molecular orbital energy level while having a comparatively smaller impact on the lowest unoccupied molecular orbital energy [14] [6] [25].

Density functional theory calculations on carbazole derivatives demonstrate that electron-donating substituents like tert-butoxy primarily influence the highest occupied molecular orbital energy through resonance and inductive effects [14] [6] [26]. The oxygen atom in the tert-butoxy group can participate in conjugation with the carbazole π-system, leading to increased electron density and a corresponding elevation in the highest occupied molecular orbital energy level [6] [27]. This effect is particularly pronounced at the 2-position due to the nodal properties of the carbazole highest occupied molecular orbital [14] [25].

SubstituentHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Effect on HOMOEffect on LUMO
Unsubstituted-5.90-2.103.80ReferenceReference
tert-Butoxy (2-position)-5.65-2.003.65Moderate elevationModerate elevation
Di-tert-butyl (3,6-position)-5.50-1.953.55Significant elevationSignificant elevation

The electronic structure modifications induced by the tert-butoxy substituent result in a reduced band gap compared to unsubstituted carbazole, with the band gap decreasing from approximately 3.80 electron volts to 3.65 electron volts [14] [6]. This reduction primarily stems from the elevation of the highest occupied molecular orbital energy level, while the lowest unoccupied molecular orbital energy experiences a smaller but still significant increase [14] [27].

The spatial distribution of the frontier molecular orbitals in 2-tert-butoxy-9H-carbazole shows that the highest occupied molecular orbital remains primarily localized on the carbazole core with some extension toward the tert-butoxy substituent [14] [25]. The lowest unoccupied molecular orbital distribution is less affected by the substituent, maintaining its characteristic carbazole-localized pattern [14] [6]. This differential effect on the frontier orbital distributions contributes to the intramolecular charge transfer character observed in the excited state properties of the compound [2] [25].

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

239.131014166 g/mol

Monoisotopic Mass

239.131014166 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-08-2024

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